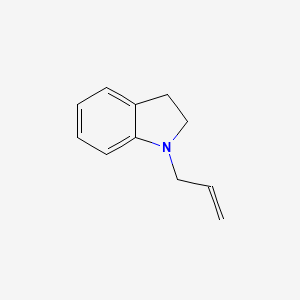![molecular formula C12H9N3O B3360411 9H-Pyrido[3,4-b]indole-3-carboxamide CAS No. 88932-13-2](/img/structure/B3360411.png)
9H-Pyrido[3,4-b]indole-3-carboxamide
Overview
Description
9H-Pyrido[3,4-b]indole-3-carboxamide is a chemical compound with the molecular formula C11H8N2 . It is also known by other names such as β-Carboline, Carbazoline, Norharman, Norharmane, 2,9-Diazafluorene, and 9H-Beta-carboline .
Molecular Structure Analysis
The molecular structure of this compound can be viewed as a 2D Mol file or as a computed 3D SD file . The 3D structure may be viewed using Java or Javascript .Chemical Reactions Analysis
While specific chemical reactions involving this compound were not found in the searched resources, indoles have been applied in multicomponent reactions for the synthesis of various heterocyclic compounds .Physical And Chemical Properties Analysis
This compound is a light yellow needle-shaped crystal . It is soluble in hot water and slightly soluble in benzene and petroleum ether .Scientific Research Applications
Mutagenicity Studies
9H-Pyrido[3,4-b]indole derivatives have been studied for their mutagenic properties. For instance, 9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole, a derivative of 9H-Pyrido[3,4-b]indole, has been identified as a mutagenic compound produced in certain chemical reactions, emphasizing the importance of understanding its formation and transformation pathways (Murakami et al., 2010).
Analytical Methodologies
These compounds have also been a subject of analytical studies. For example, the development of sensitive analytical methodologies for the detection and quantification of 9H-pyrido[3,4-b]indole in foodstuffs using advanced techniques like LC-MS/MS, highlighting their presence in various consumer products and the need for reliable detection methods (Crotti et al., 2010).
Synthesis Methods
Research has been conducted on the synthesis of 9H-Pyrido[3,4-b]indole derivatives, such as the development of a new method for preparing 2,9-dihydro-1H-pyrido[3,4-b]indol-1-ones. This work is significant for the chemical industry as it provides an efficient way to synthesize these compounds, which can be used in further research or applications (La Regina et al., 2014).
Chemical Interactions and Reactions
The interaction of these compounds with various enzymes and their role in biochemical processes has been a subject of research. For instance, the study of UDP-Glucuronosyltransferases' role in the metabolic activation of certain 9H-pyrido[3,4-b]indole derivatives in tobacco smoke and their implications for cancer risk provides valuable insights into the molecular mechanisms of tobacco-related carcinogenesis (Tang et al., 2012).
Potential Therapeutic Applications
There have been investigations into the therapeutic potential of 9H-pyrido[3,4-b]indole derivatives, like their use in antifilarial chemotherapy. This research is crucial for medical science, as it explores new avenues for treating diseases caused by filarial worms (Srivastava et al., 1999).
Application in Mass Spectrometry
These compounds have also been studied for their use in mass spectrometry. The utility of β-carboline alkaloids, including derivatives of 9H-pyrido[3,4-b]indole, as matrices for UV-matrix-assisted laser desorption/ionization time-of-flight mass spectrometry, reveals their potential application in advanced analytical techniques (Nonami et al., 1998).
properties
IUPAC Name |
9H-pyrido[3,4-b]indole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O/c13-12(16)10-5-8-7-3-1-2-4-9(7)15-11(8)6-14-10/h1-6,15H,(H2,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIZNPYBICIOFLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC(=NC=C3N2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00520556 | |
| Record name | 9H-beta-Carboline-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00520556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
88932-13-2 | |
| Record name | 9H-beta-Carboline-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00520556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-Chloro-2,6,8-trimethylimidazo[1,5-a]pyrimidine](/img/structure/B3360365.png)
![2-Chloro-4,6,8-trimethylimidazo[1,5-a]pyrimidine](/img/structure/B3360373.png)
![2-Methoxy-4,6,8-trimethylimidazo[1,5-a]pyrimidine](/img/structure/B3360394.png)
![4,6-Dimethylimidazo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B3360396.png)
![Imidazo[1,5-a]pyrimidin-2(1H)-one, 4-methyl-6-(1-methylethyl)-](/img/structure/B3360399.png)
![4-Methyl-6-phenylimidazo[1,5-a]pyrimidine](/img/structure/B3360400.png)


![5H-Pyrrolo[1,2-c]imidazol-5-one, hexahydro-7a-hydroxy-2-methyl-](/img/structure/B3360432.png)